Asymmetric synthetic accessibility: trans isomer requires one additional step but achieves comparable overall yield to cis
In the asymmetric synthesis of the 4-aminopyrrolidine-3-carboxylic acid core, the trans-(3R,4S) isomer is obtained in five steps with >98% diastereomeric excess (d.e.) and 50% overall yield, while the cis-(3R,4R) isomer requires four steps with >98% d.e. and 52% overall yield [1]. The additional synthetic step for the trans isomer is offset by its distinct conformational utility in peptidomimetic design.
| Evidence Dimension | Synthetic efficiency (steps, overall yield) |
|---|---|
| Target Compound Data | trans-(3R,4S): 5 steps, >98% d.e., 50% overall yield |
| Comparator Or Baseline | cis-(3R,4R): 4 steps, >98% d.e., 52% overall yield |
| Quantified Difference | trans requires 1 extra step; overall yield difference −2 percentage points |
| Conditions | Asymmetric synthesis via diastereoselective conjugate addition of lithium (S)-N-benzyl-N-α-methylbenzylamide |
Why This Matters
Researchers can weigh the minor synthetic cost of the trans isomer against its established value in foldamer and medicinal chemistry applications.
- [1] Bunnage ME, Davies SG, Roberts PM, Smith AD, Withey JM. Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. Organic and Biomolecular Chemistry. 2004;2(19):2763-2776. doi:10.1039/b407558g View Source
